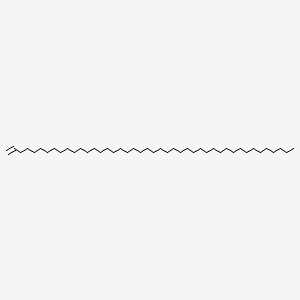

1-Tetratetracontene

Descripción

Propiedades

Número CAS |

66576-81-6 |

|---|---|

Fórmula molecular |

C44H88 |

Peso molecular |

617.2 g/mol |

Nombre IUPAC |

tetratetracont-1-ene |

InChI |

InChI=1S/C44H88/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-44H2,2H3 |

Clave InChI |

WVGANVWRDOEITC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 Tetratetracontene

Established Synthetic Pathways for Long-Chain Alkenes

The synthesis of long-chain alkenes like 1-tetratetracontene (C₄₄H₈₈) primarily relies on well-established olefination reactions that have been refined over decades. Among the most prominent and versatile of these methods are the Wittig reaction and olefin metathesis, which provide reliable routes to forming carbon-carbon double bonds with a high degree of control.

The Wittig reaction, a cornerstone of organic synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. In the context of this compound synthesis, this would typically involve the reaction of a long-chain aldehyde with a corresponding long-chain phosphonium (B103445) ylide. This method is highly valued for its regioselectivity, consistently placing the double bond at the desired position.

Olefin metathesis, a catalytically driven reaction, offers another powerful strategy for the synthesis of this compound. This reaction involves the redistribution of carbon-carbon double bonds, often catalyzed by ruthenium, molybdenum, or tungsten complexes. A common approach is the cross-metathesis of two smaller terminal alkenes or the self-metathesis of a mid-chain alkene. The development of highly active and well-defined catalysts, such as those developed by Grubbs and Schrock, has significantly expanded the scope and applicability of this method to complex molecules.

Controlled Reaction Condition Parameters for Purity and Yield Optimization

Achieving high purity and yield in the synthesis of this compound is critically dependent on the meticulous control of various reaction parameters. These parameters influence not only the efficiency of the reaction but also the stereoselectivity and the formation of byproducts.

For the Wittig reaction, the choice of solvent, base, and reaction temperature are paramount. The solvent polarity can affect the stability and reactivity of the ylide, while the choice of base is crucial for the deprotonation of the phosphonium salt to generate the ylide. Temperature control is essential for managing the reaction rate and minimizing side reactions.

| Parameter | Wittig Reaction | Olefin Metathesis |

| Catalyst | Not applicable (stoichiometric) | Ruthenium, Molybdenum, or Tungsten complexes |

| Reactants | Aldehyde/Ketone and Phosphorus Ylide | Two alkene molecules |

| Solvent | Aprotic solvents (e.g., THF, DMSO) | Chlorinated solvents (e.g., DCM, DCE) |

| Temperature | Varies depending on ylide stability | Typically 20-80 °C |

| Key for Optimization | Base selection, solvent polarity | Catalyst activity, removal of byproducts |

Novel Synthetic Approaches and Catalyst Development

The quest for more efficient, sustainable, and selective methods for synthesizing long-chain alkenes continues to drive research into novel synthetic approaches and catalyst development. A significant area of innovation lies in the design of new catalytic systems that offer improved performance and broader substrate scope.

Recent advancements in olefin metathesis have led to the development of catalysts with enhanced stability, activity, and functional group tolerance. These next-generation catalysts can operate at lower loadings and under milder conditions, making the synthesis of this compound more atom-economical and environmentally benign.

Another promising avenue is the exploration of alternative synthetic routes that utilize renewable feedstocks. For instance, the catalytic dehydration of long-chain fatty alcohols, which can be derived from plant or animal sources, presents a green alternative to traditional petrochemical-based methods. This approach often employs solid acid catalysts and requires careful optimization to control the regioselectivity of the double bond formation.

Mechanistic Studies of this compound Formation

A thorough understanding of the reaction mechanisms is fundamental to the rational design of synthetic strategies and the optimization of reaction conditions for this compound formation.

The mechanism of the Wittig reaction is generally understood to proceed through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the reaction is determined by the relative rates of formation and decomposition of the syn and anti-oxaphosphetane intermediates.

For olefin metathesis, the widely accepted Chauvin mechanism involves a series of cycloaddition and cycloreversion steps mediated by a metal-carbene complex. The reaction initiates with the formation of a metallacyclobutane intermediate from the catalyst and one of the alkene reactants. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal-carbene and a new alkene. This catalytic cycle continues, leading to the statistical redistribution of the alkene fragments and the formation of this compound.

Biological Systems: Roles and Interactions of 1 Tetratetracontene Analogs

Investigation of 1-Tetratetracontene in Lipid Membrane Systems

Direct research into the specific roles of this compound within lipid membrane systems is not extensively detailed in the available literature. However, the fundamental properties of lipid membranes, which are composed of lipid bilayers, allow for informed hypotheses about how such a long-chain hydrocarbon might interact with them. researchgate.nettainstruments.com Biological membranes are complex structures, often containing various lipid types that can segregate into domains with different physical properties. tainstruments.com

The introduction of very long-chain hydrocarbons could theoretically influence membrane fluidity, thickness, and permeability. The plasma membranes of certain organisms, like thermoacidophilic archaea, are known to contain very long-chain tetraether lipids (TLs) that span the entire membrane, forming a highly stable monolayer structure. nih.gov While this compound is not a tetraether lipid, its considerable length suggests that if it were to integrate into a standard bilayer, it could significantly alter packing and stability. The primary function of the lipid bilayer is to act as a barrier to ions and molecules. wikipedia.org The hydrophobic nature of a compound like this compound would be compatible with the acyl chain interior of the membrane, but its length (C44) far exceeds that of typical membrane phospholipids (B1166683) (C16-C20). This mismatch could lead to localized changes in membrane order and dynamics, potentially affecting the function of embedded proteins.

Role in Waxy Coatings of Plant Tissues

The most well-documented role for this compound and similar very long-chain hydrocarbons is as a component of the epicuticular wax that coats the outer surface of plants. wikipedia.org This waxy layer is crucial for terrestrial plants, serving as a primary barrier against non-stomatal water loss, thereby preventing dehydration, particularly in hot and dry conditions. wikipedia.orghuntington.orgasknature.org

Natural Occurrence and Biosynthesis Pathways in Organisms

This compound has been identified as a constituent of the essential oils of several plant species. A notable example is its presence in the essential oil extracted from the flowers of Daphne sericea Vahl, where it constitutes a significant portion of the oil's composition. essencejournal.comresearchgate.netessencejournal.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this essential oil revealed that tetratetracontene was one of the main components, alongside other hydrocarbons, esters, and alcohols. essencejournal.comresearchgate.netessencejournal.com The compound has also been detected in the essential oil of Veronica thymoides subsp. pseudocinerea. tandfonline.com The presence of such long-chain hydrocarbons in essential oils is significant, as these oils are known for their roles in plant defense and signaling.

Below is a table detailing the composition of essential oils from plant species where Tetratetracontene has been identified.

| Plant Species | Plant Part | Component | Composition (%) |

| Daphne sericea Vahl. essencejournal.comresearchgate.netessencejournal.com | Flowers | Pentacosane | 13.94 |

| Methyl linoleate | 10.92 | ||

| Tetratetracontene | 9.74 | ||

| Decanal | 8.08 | ||

| Pentatriacontane | 6.85 | ||

| Veronica thymoides subsp. pseudocinerea tandfonline.com | Whole Plant | Hexatriacontene | 21.0 |

| Tetratetracontene | 6.0 |

This table is interactive. You can sort and filter the data.

The biosynthesis of very long-chain hydrocarbons like this compound is intrinsically linked to fatty acid metabolism. wikipedia.org In plants, the process begins with the synthesis of fatty acids, typically with 16 or 18 carbon atoms, from the precursor acetyl-CoA. wikipedia.org These initial fatty acids are then extended through the action of fatty acid elongase enzyme systems, which sequentially add two-carbon units, to create very-long-chain fatty acids (VLCFAs).

The carbon skeletons for these biosynthetic pathways are ultimately derived from central metabolic intermediates. libretexts.org For instance, the building blocks for fatty acids come from acetyl-CoA, which is a product of both glycolysis and mitochondrial metabolism. The synthesis of VLCFAs serves as the prerequisite for the production of other wax components, including alkanes. Two primary pathways are generally proposed for the conversion of VLCFAs to alkanes in plants:

Decarbonylation Pathway: An aldehyde is formed from the fatty acyl-CoA, which is then decarbonylated to produce an alkane with an odd number of carbon atoms.

Acyl-Reductive Pathway: The fatty acid is reduced to an alcohol, which can then be further converted to an alkane.

The formation of an alkene like this compound would require an additional desaturation step to introduce the double bond, a reaction typically catalyzed by desaturase enzymes.

Implications for Biochemical Processes

The presence of this compound and its analogs in biological systems has several biochemical implications. As a component of the epicuticular wax, its primary role is biophysical—creating a hydrophobic barrier that is critical for preventing water loss and protecting the plant from external threats. wikipedia.orgtestbook.com This has profound implications for a plant's ability to survive in its environment.

Environmental Dynamics and Fate of 1 Tetratetracontene

Environmental Pathways and Distribution in Ecosystems

1-Tetratetracontene enters ecosystems through both natural and, to a lesser extent, industrial pathways. Naturally, it is a component of plant epicuticular waxes, which form a protective barrier on leaves and fruits against environmental stressors. kosterkeunen.euresearchgate.net The composition of these waxes, including the presence of long-chain alkenes, can vary significantly between plant species. frontiersin.orgnih.gov For instance, this compound has been identified as a constituent in the essential oils and waxes of various plants, such as Daphne sericea, Rosa damascene, and others. aesacademy.orgresearchgate.netessencejournal.comresearchgate.net Through the natural life cycle of plants, including leaf fall and decomposition, these long-chain hydrocarbons are introduced into the soil and surrounding environments.

Once in the environment, the distribution of this compound is largely influenced by its high molecular weight and hydrophobicity. In aquatic systems, long-chain hydrocarbons like this compound are generally insoluble and less dense than water, causing them to float on the surface or adhere to particulate matter. mdpi.com In soil ecosystems, these compounds tend to bind strongly to soil particles, particularly to soil organic matter. fortunejournals.com This interaction with soil organic matter plays a crucial role in the retention and eventual degradation of such contaminants. fortunejournals.comresearchgate.net

Long-chain alkenes can be found in various environmental matrices, from terrestrial soils to aquatic sediments. nih.gov Their presence in lake sediments, for example, can sometimes be traced back to terrestrial plant input. researchgate.net The distribution of long-chain alkanes and alkenes in sediments can also provide clues about past environmental conditions. researchgate.net

| Environmental Compartment | Primary Distribution Behavior of Long-Chain Alkenes (as a proxy for this compound) | Key Influencing Factors |

| Terrestrial (Soil) | Strong adsorption to soil organic matter and clay particles. fortunejournals.comresearchgate.net | Soil composition, organic matter content, presence of other pollutants. fortunejournals.com |

| Aquatic (Water Column) | Low solubility, tends to float on the surface or adsorb to suspended particles. mdpi.comnih.gov | Water temperature, presence of emulsifying agents (biosurfactants). mdpi.comhep.com.cn |

| Aquatic (Sediment) | Accumulation in sediments through particle settling. nih.gov | Sediment composition, bioturbation, microbial activity. |

| Atmosphere | Low volatility due to high molecular weight, limiting atmospheric transport. | Temperature, wind, attachment to particulate matter. |

| Biota (Plants) | Component of epicuticular waxes. kosterkeunen.euresearchgate.net | Plant species, growth stage, environmental stress. nih.govresearchgate.net |

Degradation Mechanisms in Natural Environments

The persistence of this compound in the environment is determined by the rate of its degradation through both biological and non-biological processes.

The primary mechanism for the breakdown of long-chain hydrocarbons like this compound in the environment is microbial degradation. nih.gov A diverse range of bacteria, fungi, and yeasts possess the enzymatic machinery to metabolize these compounds, using them as a source of carbon and energy. researchgate.net Research has shown that microbes can metabolize n-alkanes with chain lengths up to C44. researchgate.net

The process of biodegradation typically begins with the oxidation of the hydrocarbon chain. researchgate.net Enzymes such as alkane hydroxylases play a key role in initiating this process by introducing functional groups, which makes the molecule more water-soluble and susceptible to further breakdown through pathways like β-oxidation. researchgate.net The efficiency of this degradation is dependent on several factors, including the availability of nutrients, temperature, and oxygen levels. nih.gov For instance, optimal degradation rates in soil are often observed at temperatures between 30-40°C. nih.gov

Microbial consortia, or mixtures of different microbial species, are often more effective at degrading complex hydrocarbon mixtures than individual strains. sbmicrobiologia.org.br This is because different species may have complementary metabolic capabilities. sbmicrobiologia.org.br Genera such as Pseudomonas, Bacillus, Acinetobacter, and Rhodococcus are frequently implicated in the degradation of long-chain alkanes. sbmicrobiologia.org.brmdpi.comnih.gov

| Microorganism Type | Role in Long-Chain Hydrocarbon Degradation | Examples of Genera |

| Bacteria | Primary degraders of petroleum hydrocarbons in many environments. nih.gov Capable of degrading long-chain alkanes. researchgate.netresearchgate.net | Pseudomonas, Bacillus, Acinetobacter, Rhodococcus sbmicrobiologia.org.brmdpi.comnih.gov |

| Fungi | Can degrade a wide range of hydrocarbons. | Aspergillus, Penicillium mdpi.com |

| Yeast | Also contribute to the decomposition of hydrocarbons. researchgate.net | Not specified in the provided context. |

| Algae | Some species can oxidize hydrocarbons. nih.gov | Prototheca nih.gov |

While biotic degradation is a major pathway, abiotic processes also contribute to the breakdown of this compound, primarily through photodegradation and, to a lesser extent, hydrolysis.

Photodegradation: Exposure to sunlight, particularly UV radiation, can initiate the degradation of long-chain alkenes. rsc.org This process often begins with the formation of free radicals, leading to chain scission and the creation of smaller, more oxidized molecules like aldehydes, ketones, and carboxylic acids. rsc.orgresearchgate.net These smaller fragments are generally more water-soluble and can be more readily biodegraded. rsc.org The rate of photodegradation can be influenced by the presence of photocatalysts, such as certain metal oxides (e.g., TiO2), which can be naturally present in soils and can enhance the breakdown of organic pollutants under UV light. nih.gov However, the light-shielding effect of soil particles can also inhibit photodegradation. mdpi.com

| Abiotic Process | Mechanism | Influencing Factors |

| Photodegradation | UV radiation initiates chain scission and oxidation. rsc.org | Light intensity and wavelength, presence of photocatalysts (e.g., TiO2), light-shielding by soil particles. nih.govmdpi.cominfona.pl |

| Hydrolysis | Generally not a primary pathway for alkenes, but can act on oxidized degradation products. rsc.orgacs.org | pH, temperature, presence of catalysts. rsc.org |

Ecological Significance and Interactions within Environmental Matrices

The presence and behavior of this compound and similar long-chain hydrocarbons in the environment have several ecological implications.

As a component of plant cuticular waxes, these compounds play a vital protective role for plants, helping to prevent water loss and providing a barrier against pathogens and UV radiation. kosterkeunen.eu The composition of these waxes can influence interactions with insects and microbes.

In soil, the strong binding of long-chain hydrocarbons to organic matter affects their bioavailability. fortunejournals.com While this sequestration can reduce the immediate toxicity of the compound, it can also make it less accessible to degrading microorganisms, potentially increasing its persistence. researchgate.net The degradation of these hydrocarbons by microbial communities is a key part of the carbon cycle, returning carbon to the ecosystem. nih.gov

In cases of significant contamination, high concentrations of long-chain hydrocarbons can alter the physical and chemical properties of soil, such as reducing porosity and creating anaerobic conditions, which in turn affects the native microbial populations. frontiersin.org However, some microbial communities can adapt to the presence of these hydrocarbons, and in some cases, even thrive by utilizing them as a food source. nih.gov

Exploration of 1 Tetratetracontene in Materials Science Applications

Incorporation into Polymer Systems

The integration of 1-tetratetracontene into polymer structures is primarily achieved through copolymerization, where it acts as a comonomer to modify the properties of the final material. Its long, non-polar aliphatic chain can impart significant hydrophobicity and alter the mechanical and thermal characteristics of the host polymer.

Research in this area has led to the development of copolymers with specific functionalities. For instance, a patent describes the synthesis of copolymers using monoethylenically unsaturated dicarboxylic anhydrides (like maleic anhydride), this compound as an aliphatic olefin, and other optional comonomers googleapis.com. In this context, this compound is employed to create polymer-based retanning materials that enhance the hydrophobic and fat-liquoring properties of leather googleapis.com. The presence of the long olefin chain supports the action of traditional hydrophobicizing agents, potentially reducing the total amount of chemicals required googleapis.com. These copolymers are designed to have weight average molecular weights ranging from 800 to 1,000,000 g/mol , with a preferred range of 1000 to 150,000 g/mol for specific applications googleapis.com.

The incorporation of such a long-chain alkene can influence the polymer's morphology and phase behavior. Most combinations of chemically different polymers are immiscible due to unfavorable thermodynamics tainstruments.com. When this compound is copolymerized or blended, it can affect the resulting material's glass transition temperature (Tg) and crystallinity. Miscible polymer blends typically show a single Tg, whereas immiscible systems exhibit multiple Tgs corresponding to the different phases tainstruments.com. The long, flexible chain of this compound can be expected to lower the Tg and introduce crystalline domains if phase separation occurs.

| Component Type | Example Monomer | Function in Copolymer | Typical Weight % |

|---|---|---|---|

| A: Unsaturated Dicarboxylic Anhydride | Maleic Anhydride | Provides backbone structure and reactivity | 40 - 80% |

| C: Aliphatic Olefin | This compound | Imparts hydrophobicity and fat-liquoring properties | 5 - 30% |

| D: Other Monomers (Optional) | Acrylic Acid, Methyl Vinyl Ether | Modifies solubility and other properties | Variable |

Development of Long-Chain Alkene-Based Functional Materials

The development of functional materials from long-chain alkenes like this compound involves chemical modifications to introduce reactive groups onto the hydrocarbon chain. These functional groups serve as handles for further polymerization or for imparting specific chemical or physical properties to the material.

Several synthetic strategies are employed for the functionalization of long-chain olefins:

Olefin Metathesis: This powerful chemical reaction allows for the modification and coupling of alkenes. Self-metathesis or cross-metathesis with functionalized olefins can be used to produce long-chain, symmetrically unsaturated α,ω-bifunctional compounds, such as diacids or diesters acs.org. These monomers are highly valuable for producing long-chain polyesters and polyamides through polycondensation reactions acs.org.

Hydroboration-Isomerization: This technique enables the conversion of internal double bonds in long-chain alkenes to terminal positions, where they can be subsequently converted into functional groups like alcohols uantwerpen.be. Research has shown that the conditions for this reaction, such as solvent type, need to be optimized for long-chain olefins as compared to their shorter-chain counterparts to achieve high yields uantwerpen.be. The resulting α,ω-bifunctional molecules are key building blocks that are not commonly found in nature uantwerpen.be.

Hydroformylation: This industrial process adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For long-chain alkenes, which have poor miscibility with the typically aqueous catalyst phase, microemulsion systems have been developed frontiersin.org. These systems use surfactants to overcome the miscibility gap, enabling the reaction to proceed and facilitating catalyst recycling. This method converts the alkene into an aldehyde, which is a versatile intermediate for producing alcohols, acids, or amines frontiersin.org.

Epoxidation: The conversion of the double bond in a long-chain alkene to an epoxide ring creates a highly reactive intermediate mdpi.com. Epoxides are valuable precursors for producing a wide range of fine chemicals, polymers, and other functional materials. Enzymatic epoxidation using peroxygenases has been explored as a green alternative to traditional chemical methods mdpi.com.

| Method | Description | Resulting Functional Group | Key Advantage | Reference |

|---|---|---|---|---|

| Olefin Metathesis | Catalytic reaction that rearranges alkene double bonds. | Internal or terminal alkenes, dienes. | Creates α,ω-bifunctional monomers for polycondensation. | acs.org |

| Hydroboration-Isomerization | Shifts an internal double bond to a terminal position for subsequent functionalization. | Primarily alcohols (-OH). | High carbon atom economy for producing terminal-functionalized chains. | uantwerpen.be |

| Hydroformylation | Addition of a formyl group and hydrogen across the double bond. | Aldehydes (-CHO). | Adaptable to industrial scale using microemulsion systems for enhanced miscibility. | frontiersin.org |

| Epoxidation | Conversion of the C=C double bond into an oxirane ring. | Epoxides. | Creates versatile, reactive intermediates for fine chemical and polymer synthesis. | mdpi.com |

Advanced Processing Techniques for Material Integration

Integrating a very long-chain alkene like this compound into a material, particularly a polymer matrix, requires specific processing techniques to ensure a homogeneous and stable final product. The choice of technique depends on the nature of the host polymer and the desired final properties of the material.

Melt Blending: This is a common and solvent-free method where the host polymer and this compound (as an additive or part of a copolymer) are mixed in a molten state using an extruder or internal mixer. The key challenge is achieving miscibility. For immiscible systems, the morphology of the blend, which significantly impacts mechanical properties, is crucial tainstruments.com. The process must be carefully controlled to achieve the desired dispersion and phase size. Specialized equipment, sometimes referred to as polymer activation systems, uses a regimen of high-shear mixing followed by lower-energy dissolution to properly blend components, which is particularly important for high molecular weight or long-chain additives cleanwater1.com.

Solution Blending and Casting: In this method, the polymer and the long-chain alkene are dissolved in a common solvent. The resulting solution is then cast into a film, and the solvent is evaporated. This technique can achieve a more intimate mixing at the molecular level compared to melt blending, provided a suitable co-solvent can be found. It is often used in laboratory settings and for producing thin films.

Use of Compatibilizers: For immiscible blends of a polar polymer and a non-polar long-chain alkene, compatibilizers are often necessary. These are typically block or graft copolymers that have segments compatible with each phase. They locate at the interface between the phases, reducing interfacial tension and improving adhesion, which leads to a more stable morphology and enhanced mechanical properties tainstruments.com.

In-situ Polymerization: This technique involves polymerizing a monomer in the presence of this compound. If the alkene is functionalized with a polymerizable group, it can be directly incorporated into the growing polymer chains. This can lead to a covalent linkage between the long chain and the polymer backbone, preventing phase separation and leaching of the additive over time.

| Technique | Description | Primary Application | Key Consideration | Reference |

|---|---|---|---|---|

| Melt Blending | Mixing components in a molten state using mechanical shear. | Large-scale industrial production of polymer blends and compounds. | Component miscibility and control of final morphology. | tainstruments.com |

| Solution Blending | Dissolving components in a mutual solvent, followed by solvent removal. | Laboratory-scale blending, thin-film production. | Finding a suitable co-solvent for all components. | |

| Compatibilization | Adding block or graft copolymers to stabilize immiscible blends. | Improving adhesion and mechanical properties of immiscible polymer alloys. | The compatibilizer must interact favorably with both phases. | tainstruments.com |

| In-situ Polymerization | Polymerizing a monomer in the presence of the long-chain additive. | Creating stable blends where the additive is covalently bonded. | Requires the additive to be stable under polymerization conditions. |

Enzymatic Transformations and Biocatalysis Involving Long Chain Alkenes

Enzyme-Catalyzed Reactions for 1-Tetratetracontene Modification

Enzymes are capable of catalyzing a variety of modifications on the double bonds of alkenes. Key reactions include epoxidation, hydroxylation, and oxidative cleavage. nih.govfrontiersin.org For long-chain terminal alkenes, unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases are particularly relevant biocatalysts. mdpi.comnih.gov These enzymes can introduce functional groups to the alkene backbone, creating valuable chemical intermediates. For instance, epoxides are versatile building blocks for producing polymers, pharmaceuticals, and fragrances. mdpi.comnih.gov

UPOs are robust extracellular enzymes that only need hydrogen peroxide (H₂O₂) as a cosubstrate, making them attractive for industrial applications. mdpi.comnih.gov Studies have demonstrated that various UPOs can catalyze the epoxidation of terminal alkenes with chain lengths from C12 to C20. mdpi.comnih.gov This suggests that similar reactivity could be expected for this compound, although its low solubility in aqueous media would present a significant challenge.

Table 1: Enzymes Active on Long-Chain Terminal Alkenes

| Enzyme Class | Specific Enzyme Examples | Substrate Range | Main Products | Reference |

|---|---|---|---|---|

| Unspecific Peroxygenases (UPOs) | AaeUPO, MroUPO, rCciUPO | C12:1 to C20:1 | Terminal epoxides, Alkenols | mdpi.com, nih.gov |

| Cytochrome P450 Monooxygenases | P450LA1, Engineered P450s (aMOx) | Styrenes, Long-chain alkenes | Epoxides, Carbonyls | nih.gov, acs.org |

| Decarboxylases | UndA, UndB, OleT | Long-chain fatty acids | Terminal alkenes (C15, C17) | cas.cn, nih.gov, researchgate.net |

| Lipases (in chemoenzymatic systems) | Rhizomucor miehei lipase (B570770), Candida antarctica lipase B (CalB) | Alkenes (e.g., 1-hexadecene) | Epoxides | researchgate.net, rsc.org |

Biocatalytic routes for modifying long-chain alkenes are prized for their high selectivity, encompassing both regioselectivity (preference for a specific position) and stereoselectivity (preference for a specific stereoisomer). mdpi.comlibretexts.org

In the epoxidation of long-chain terminal alkenes by UPOs, significant differences in selectivity are observed among enzymes from different fungal sources. For example, the UPO from Marasmius rotula (MroUPO) has been shown to be highly selective for terminal epoxidation, with the 1,2-epoxyalkane constituting over 95% of the reaction products. mdpi.com In contrast, other UPOs might produce a mixture of epoxides and hydroxylated derivatives (alkenols). mdpi.comnih.gov This inherent selectivity of enzymes is a major advantage over non-biological catalysts. ethz.ch

The biosynthesis of the alkene precursor itself can be achieved via enzymatic decarboxylation of fatty acids. Enzymes such as UndA and UndB are known to catalyze the decarboxylation of long-chain fatty acids to produce terminal alkenes. cas.cnnih.gov For instance, UndB from Pseudomonas fluorescens has been identified as a highly efficient enzyme for this conversion and can catalyze long-chain fatty acids, which are the main types accumulated in engineered yeast like Pichia pastoris. cas.cnnih.gov

The natural capabilities of enzymes can be enhanced and even altered through protein engineering techniques like directed evolution. scientificupdate.com This approach allows for the tailoring of enzymes to have improved activity, stability, and selectivity for specific substrates or to catalyze entirely new reactions. scientificupdate.com

A notable example is the engineering of a cytochrome P450 monooxygenase. nih.govacs.org Through directed evolution, a P450 enzyme that naturally catalyzes the epoxidation of alkenes was transformed into an "anti-Markovnikov oxygenase" (aMOx). nih.govacs.org This engineered enzyme selectively oxidizes styrenes to their corresponding aldehydes, a challenging chemical transformation. nih.govacs.org The parent enzyme, P450LA1, showed low activity and favored epoxide formation, whereas the evolved aMOx, incorporating 12 mutations, exhibited high activity and up to 94% selectivity for the carbonyl product. nih.govacs.org This demonstrates the power of enzyme engineering to override intrinsic reaction preferences and create novel biocatalysts. acs.orgscientificupdate.com Similar engineering strategies could potentially be applied to develop enzymes that specifically target and modify the very long chain of this compound.

Metabolic Engineering Strategies for Alkene Production

Metabolic engineering of microorganisms offers a sustainable route for producing long-chain alkenes from renewable feedstocks like glucose or even methanol (B129727). nih.govbiofueljournal.com Yeasts such as Saccharomyces cerevisiae and Pichia pastoris are common platforms for this purpose. cas.cnsciopen.com The core strategy involves hijacking the cell's fatty acid biosynthesis pathway to generate precursors for alkene synthesis. biofueljournal.com

Several key steps are involved in engineering a microbial cell factory for alkene production:

Enhancing Precursor Supply: Rewiring fatty acid metabolism to increase the pool of available fatty acid precursors. cas.cn

Expressing a Decarboxylase: Introducing a heterologous enzyme, such as UndB, to convert fatty acids into terminal alkenes. cas.cnnih.gov

Improving Cofactor and Electron Supply: Introducing an electron transfer system to boost the efficiency of the decarboxylation reaction. cas.cn

Facilitating Product Secretion: Expressing a transporter to help move the synthesized alkenes out of the cell, which can relieve product toxicity and improve yields. cas.cn

Using these strategies, researchers have successfully engineered S. cerevisiae to produce long-chain α-alkenes, achieving a 10-fold improvement in titer up to 35.3 mg/L. cas.cn Similarly, Pichia pastoris has been engineered to produce long-chain α-alkenes (C15:1, C17:1) from methanol by expressing a decarboxylase and compartmentalizing the enzyme in the peroxisome. nih.gov While current titers are often low, ongoing research in metabolic engineering holds promise for the future commercial production of microbial hydrocarbons. biofueljournal.com

Chemoenzymatic Approaches in Organic Synthesis

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity of enzymes and the broad reaction scope of chemical catalysts. nih.gov These cooperative processes can achieve transformations that are difficult with either method alone. nih.gov

A prominent chemoenzymatic strategy for alkene modification involves the lipase-catalyzed in situ formation of a peracid, which then acts as the chemical oxidant for epoxidation. researchgate.netrsc.org In this system, a lipase, such as the immobilized lipase B from Candida antarctica (Novozym 435), catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to generate a peroxyacid. rsc.org This peroxyacid then chemically epoxidizes the alkene in the same pot. This method has been successfully used for the epoxidation of 1-hexadecene (B165127) with high yield (94%) in a solvent-free process. researchgate.net This approach is particularly advantageous for substrates like long-chain polymers or alkenes that may not fit into an enzyme's active site, as the enzyme does not need to directly interact with the alkene. rsc.org

Another innovative approach is a triple-catalytic cooperative system for converting triglycerides directly into long-chain terminal alkenes. nih.govacs.org This process uses a lipase to hydrolyze the triglyceride into fatty acids, which are then converted to alkenes by a dual catalytic system involving an acridine (B1665455) photocatalyst and a cobaloxime catalyst. nih.govacs.org

Table 2: Examples of Engineered Enzymes and Chemoenzymatic Systems

| System | Approach | Key Components | Transformation | Outcome | Reference |

|---|---|---|---|---|---|

| Engineered P450 | Directed Evolution | P450LA1 (parent), aMOx (evolved) | Styrene Oxidation | Changed selectivity from epoxidation to aldehyde formation | nih.gov, acs.org |

| Chemoenzymatic Epoxidation | One-pot reaction | Rhizomucor miehei lipase, H₂O₂, Carboxylic acid | Alkene Epoxidation | High yields of epoxides (e.g., 94% for 1-hexadecene oxide) | researchgate.net |

| Cooperative Chemoenzymatic Synthesis | Triple-catalysis | Lipase, Acridine photocatalyst, Cobaloxime catalyst | Triglyceride to Alkene | Direct conversion of plant oils to long-chain terminal alkenes | acs.org, nih.gov |

Sustainable Chemical Processes via Enzymatic Methods

The use of enzymatic methods for the synthesis and modification of long-chain alkenes is a cornerstone of developing sustainable chemical processes. nih.govacs.org Traditional chemical production of alkenes and their derivatives often relies on fossil resources and energy-intensive processes like paraffin (B1166041) cracking. cas.cn Biocatalysis and metabolic engineering provide a path to produce these valuable chemicals from renewable biomass and under environmentally benign conditions. acs.orgrsc.org

The advantages of enzymatic methods include:

Mild Reaction Conditions: Enzymes typically operate at or near ambient temperature and pressure, reducing energy consumption. rsc.org

High Selectivity: The inherent selectivity of enzymes minimizes the formation of unwanted byproducts, leading to cleaner processes and less waste. mdpi.com

Reduced Use of Hazardous Materials: Biocatalysts can replace toxic heavy metal catalysts and harsh chemical oxidants, with water often being the only byproduct, as seen with UPOs using H₂O₂. nih.govmdpi.com

Use of Renewable Feedstocks: Metabolic engineering enables the production of alkenes from renewable resources like sugars and plant oils, contributing to a circular economy. biofueljournal.comacs.orgrsc.org

By harnessing nature's catalysts, it is possible to develop greener, safer, and more cost-effective routes for the production of high-value chemicals like modified long-chain alkenes, paving the way for a more sustainable chemical industry. nih.gov

Future Research Directions and Emerging Paradigms in 1 Tetratetracontene Chemistry

Computational Chemistry and Predictive Modeling for Long-Chain Alkenes

As the complexity of molecular systems under investigation grows, computational chemistry and machine learning are becoming indispensable tools for predicting properties and guiding experimental work.

Predicting Physicochemical Properties: For long-chain molecules like 1-tetratetracontene, experimental determination of all relevant properties can be time-consuming and costly. Computational methods, such as Density Functional Theory (DFT), can be employed to predict structural, electronic, and thermodynamic properties. rsc.orgcompchemhighlights.org These theoretical insights are foundational for understanding reactivity and designing applications. researchgate.net

Machine Learning in Property Prediction: Machine learning (ML) models are increasingly used to predict molecular properties with high accuracy, leveraging data from existing chemical databases. nih.govblogspot.com By training models on known data for various alkenes, it is possible to predict properties like melting point, boiling point, viscosity, and solubility for this compound. blogspot.com These models can rapidly screen virtual libraries of related molecules, accelerating the discovery of materials with desired characteristics. nih.gov

Reaction Mechanism and Catalyst Design: Computational modeling is crucial for understanding the mechanisms of reactions used to synthesize alkenes, such as catalytic dehydrogenation. researchgate.netsciengine.com By simulating the interaction between reactants and catalyst surfaces, researchers can gain insights into reaction pathways, identify rate-limiting steps, and design more efficient and selective catalysts. researchgate.net This predictive power reduces the need for extensive trial-and-error experimentation.

Below is an interactive table summarizing the application of different computational models in the study of long-chain alkenes.

| Computational Method | Application in Alkene Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Bond lengths, rotational barriers, reaction energetics. compchemhighlights.org |

| Machine Learning (ML) | High-throughput screening and property prediction. | Solubility, melting point, photovoltaic efficiency. nih.govblogspot.com |

| Molecular Dynamics (MD) | Simulating the physical movement and conformation of polymer chains. | Polymer morphology, glass transition temperature, mechanical strength. |

Sustainable Synthesis and Green Chemistry Principles in Alkene Production

The chemical industry is undergoing a significant transformation towards more sustainable and environmentally friendly processes. rsc.org The synthesis of this compound and other long-chain alkenes is a key area for the application of green chemistry principles. organic-chemistry.orgscielo.org.mx

Catalytic Dehydrogenation of Alkanes: A primary route for producing alpha-olefins is the catalytic dehydrogenation of the corresponding alkanes. sciengine.com Future research will focus on developing catalysts that are more efficient, longer-lasting, and based on earth-abundant, non-toxic metals. unibe.ch For instance, replacing precious metal catalysts like platinum with catalysts based on iron or other transition metals is a key goal. sciengine.comunibe.ch The use of solid, reusable catalysts, such as zeolites, simplifies product separation and minimizes waste. essentialchemicalindustry.org

Renewable Feedstocks: A major tenet of green chemistry is the use of renewable feedstocks. yale.edu Research is exploring pathways to produce long-chain alkenes from biomass-derived sources rather than fossil fuels. nih.gov This could involve the selective transformation of fatty acids or other bio-based molecules. While challenging, success in this area would dramatically improve the sustainability profile of polymers and other materials derived from these alkenes.

Atom Economy and Waste Prevention: Green synthetic routes are designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. yale.eduessentialchemicalindustry.org Catalytic processes are generally superior to stoichiometric reactions in this regard. organic-chemistry.org Future synthetic methods for this compound will be designed to minimize or eliminate the production of hazardous waste, avoid the use of toxic solvents, and reduce energy consumption by operating at lower temperatures and pressures. yale.eduresearchgate.net

The following table outlines key green chemistry principles and their application in the synthesis of long-chain alkenes.

| Green Chemistry Principle | Application in Alkene Synthesis |

| Waste Prevention | Designing syntheses to minimize byproduct formation. yale.edu |

| Atom Economy | Utilizing catalytic reactions like dehydrogenation that have high atom efficiency. essentialchemicalindustry.org |

| Use of Renewable Feedstocks | Investigating bio-based sources to replace petrochemical feedstocks. yale.edu |

| Catalysis | Employing reusable solid acid catalysts (e.g., zeolites) or earth-abundant metal catalysts to improve efficiency and reduce waste. organic-chemistry.orgessentialchemicalindustry.org |

| Design for Energy Efficiency | Developing catalytic processes that operate under milder conditions (lower temperature and pressure). yale.edu |

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing 1-Tetratetracontene with high yield, and what critical parameters require optimization during scale-up?

- Methodological Answer : Synthesis typically employs Ziegler-Natta polymerization or catalytic dehydrogenation of long-chain alkanes. Critical parameters include temperature control (±2°C stability), catalyst loading (e.g., 0.5–1.2 mol% palladium), and reaction time (24–72 hrs). Yield optimization requires iterative testing of solvent polarity (e.g., hexane vs. toluene) and inert atmosphere integrity. Validate purity via comparative NMR (δ 0.8–1.5 ppm for methyl groups) and GC-MS (m/z 588.6 for molecular ion peak) .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for backbone methylene/methyl group consistency (δ 1.2–1.4 ppm for CH, δ 0.9 ppm for CH) .

- Infrared Spectroscopy (IR) : Confirm C-H stretching (2850–2950 cm) and absence of carbonyl impurities (<1700 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 90:10) to assess purity (>98% area under the curve) .

- Cross-Validation : Discrepancies between techniques require triplicate measurements and statistical validation (e.g., Student’s t-test, p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate published thermogravimetric (TGA) data (e.g., decomposition onset temperatures ranging 180–220°C) and assess experimental variables (heating rate, sample mass, atmosphere).

- Sensitivity Testing : Replicate experiments under standardized conditions (e.g., 10°C/min, N flow) to isolate confounding factors .

- Statistical Reconciliation : Apply multivariate regression to identify dominant variables (e.g., molecular weight distribution impacts thermal thresholds) .

Q. What experimental design considerations are essential for investigating this compound’s photodegradation mechanisms, particularly inconsistencies in quantum yield values?

- Methodological Answer :

- Controlled Light Exposure : Use monochromatic light sources (λ = 254–365 nm) with calibrated irradiance meters to standardize photon flux .

- Reactive Intermediate Trapping : Employ scavengers (e.g., NaN for singlet oxygen) to elucidate degradation pathways.

- Quantum Yield Calculation : Normalize data to actinometric standards (ferrioxalate) and report with uncertainty margins (±5%) .

Q. How can computational modeling integrate with experimental data to predict this compound’s phase behavior under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model intermolecular interactions (e.g., van der Waals forces) to predict melting points. Validate against differential scanning calorimetry (DSC) data .

- Molecular Dynamics (MD) Simulations : Simulate phase transitions (solid-liquid) using force fields (e.g., OPLS-AA) and compare to experimental enthalpy changes .

- Benchmarking : Use root-mean-square deviation (RMSD < 0.2 Å) to assess alignment between predicted and observed crystal structures .

Data Presentation Guidelines

- Tables : Include raw data (e.g., TGA weight loss percentages) in appendices, with processed data (means ± SD) in the main text .

- Figures : Use Arrhenius plots for degradation kinetics or phase diagrams for computational predictions, ensuring axis labels comply with IUPAC standards .

- Reproducibility : Document instrument calibration protocols (e.g., NMR shimming, HPLC column conditioning) and share raw datasets via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.